molecular formula C22H29N5O B14102938 N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B14102938
M. Wt: 379.5 g/mol
InChI Key: REFVGXKAAVIUMO-UHFFFAOYSA-N
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Description

N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines a benzimidazole moiety with a cycloheptapyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and cycloheptapyrazole intermediates. The key steps include:

    Formation of Benzimidazole Intermediate: The benzimidazole moiety is synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Cycloheptapyrazole Formation: The cycloheptapyrazole ring system is constructed via a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under basic conditions.

    Coupling Reaction: The final step involves coupling the benzimidazole intermediate with the cycloheptapyrazole intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes, such as enzyme activity or protein-ligand interactions.

    Medicine: The compound has potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and thereby reducing the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(1-methyl-1H-benzimidazol-2-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide: shares structural similarities with other benzimidazole derivatives and cycloheptapyrazole compounds.

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Cycloheptapyrazole Compounds: Molecules with similar ring systems that may have applications in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds. This makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C22H29N5O

Molecular Weight

379.5 g/mol

IUPAC Name

N-[5-(1-methylbenzimidazol-2-yl)pentyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C22H29N5O/c1-27-19-13-8-7-12-18(19)24-20(27)14-6-3-9-15-23-22(28)21-16-10-4-2-5-11-17(16)25-26-21/h7-8,12-13H,2-6,9-11,14-15H2,1H3,(H,23,28)(H,25,26)

InChI Key

REFVGXKAAVIUMO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCCCNC(=O)C3=NNC4=C3CCCCC4

Origin of Product

United States

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